molecular formula C12Cl4N8O12 B177225 Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene CAS No. 116763-58-7

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene

Cat. No. B177225
CAS RN: 116763-58-7
M. Wt: 590 g/mol
InChI Key: VICLXIGOASSLOA-UHFFFAOYSA-N
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Description

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene (DCTD) is a diazene compound that has been widely used in scientific research due to its unique properties. DCTD is a yellow crystalline powder that is highly reactive and unstable. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science.

Mechanism Of Action

The mechanism of action of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is not well understood, but it is believed to involve the formation of free radicals upon exposure to light or heat. These free radicals can react with other compounds, leading to the degradation of the target molecule.
Biochemical and Physiological Effects:
Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation upon contact. Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene should be handled with extreme care, and appropriate safety measures should be taken when working with this compound.

Advantages And Limitations For Lab Experiments

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene has several advantages for lab experiments, including its high sensitivity to explosive compounds and its relatively simple synthesis method. However, the compound is highly reactive and unstable, and it requires careful handling to prevent degradation or explosion.

Future Directions

There are several future directions for research on Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene, including the development of more sensitive and selective sensors for detecting explosives in the environment. Additionally, Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene could be used as a tool for studying the degradation of organic compounds under various conditions. Further research is needed to better understand the mechanism of action of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene and its potential applications in various fields.

Synthesis Methods

The synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene involves the reaction of 3,5-dichloro-2,4,6-trinitrophenol (picric acid) with hydrazine hydrate. The reaction is carried out under acidic conditions, and the product is isolated by filtration and recrystallization. The synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is a straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene has been extensively used in scientific research for various applications. One of the most significant applications of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is in the field of explosives detection. Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is highly sensitive to the presence of explosive compounds, and it can be used as a sensor for detecting explosives in the environment.

properties

IUPAC Name

bis(3,5-dichloro-2,4,6-trinitrophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl4N8O12/c13-1-7(19(25)26)2(14)10(22(31)32)5(9(1)21(29)30)17-18-6-11(23(33)34)3(15)8(20(27)28)4(16)12(6)24(35)36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICLXIGOASSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])N=NC2=C(C(=C(C(=C2[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl4N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene

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